molecular formula C18H16N2O2 B1258467 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide

3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide

Cat. No. B1258467
M. Wt: 292.3 g/mol
InChI Key: GGRHEXSJDYSXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide is a naphthalenecarboxamide.

Scientific Research Applications

1. Receptor Agonist Research

A study by Glase et al. (1996) discusses compounds similar to 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide, specifically focusing on their roles as dopamine D3 receptor agonists. These compounds demonstrate selectivity for DA D3 over D2 receptors and exhibit varying degrees of agonist activity (Glase et al., 1996).

2. Complex Formation and Photophysical Properties

Xu et al. (2011) explored the reactions of a compound structurally related to 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide with iridium, leading to the formation of a unique Ir(III) complex. This study highlights the compound's potential in forming metal complexes and its photophysical properties (Xu et al., 2011).

3. Antimicrobial Agent Synthesis

Al-Salahi et al. (2010) synthesized a series of chiral linear and macrocyclic bridged pyridines, starting from pyridine-2,6-dicarbonyl dichloride. This research indicates the potential of compounds like 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide in developing antimicrobial agents (Al-Salahi et al., 2010).

4. Synthesis of Anti-Inflammatory Agents

Moloney (2001) synthesized a compound structurally related to 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide, targeting novel molecules as potential anti-inflammatory agents. This suggests the relevance of such compounds in the field of anti-inflammatory drug development (Moloney, 2001).

5. Naphthoquinone-Based Chemosensors

Gosavi-Mirkute et al. (2017) researched naphthoquinone-based chemosensors, utilizing compounds with structural similarities to 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide. This study emphasizes the application of such compounds in detecting metal ions and their potential use in chemosensor technology (Gosavi-Mirkute et al., 2017).

properties

Product Name

3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-methoxy-N-(5-methylpyridin-2-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-12-7-8-17(19-11-12)20-18(21)15-9-13-5-3-4-6-14(13)10-16(15)22-2/h3-11H,1-2H3,(H,19,20,21)

InChI Key

GGRHEXSJDYSXBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC

solubility

0.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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